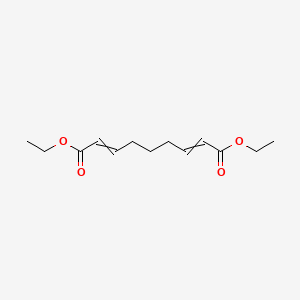

Diethyl nona-2,7-dienedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl nona-2,7-dienedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDKCADOPSQFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCCC=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00778696 | |

| Record name | Diethyl nona-2,7-dienedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00778696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15898-67-6 | |

| Record name | Diethyl nona-2,7-dienedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00778696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Nona 2,7 Dienedioate and Its Analogs

Established Synthetic Pathways to Diethyl Nona-2,7-dienedioate

The construction of a C9 backbone with terminal α,β-unsaturated ester functionalities can be approached through either linear, multi-step sequences starting from simple precursors or more strategic convergent syntheses that join larger fragments in later stages.

Multi-step, or linear, syntheses build the target molecule sequentially, adding carbon atoms and functional groups in a step-by-step fashion. A plausible multi-step approach to this compound could commence from a central C5 fragment, such as glutaraldehyde or 1,5-pentanediol.

A hypothetical pathway starting from glutaraldehyde would involve a twofold olefination reaction to introduce the remaining carbon atoms and establish the double bonds. This approach, while conceptually straightforward, relies on the high efficiency of each step to be viable over the entire sequence. The symmetrical nature of the target molecule is advantageous for such a strategy, as the same reaction can be performed on both ends of the C5 precursor.

Table 1: Hypothetical Multi-Step Synthesis Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Glutaraldehyde | (EtO)₂P(O)CH₂CO₂Et, Base | This compound | Double Horner-Wadsworth-Emmons olefination |

| Alt. 1 | 1,5-Pentanediol | 1. Oxidation (e.g., PCC) | Glutaraldehyde | Formation of the dialdehyde precursor |

Convergent syntheses involve preparing separate fragments of the molecule and then coupling them together near the end of the synthesis. This approach is often more efficient for complex molecules as it allows for the accumulation of material in parallel and maximizes the yield of the final coupling step.

For this compound, a convergent strategy could involve the cross-metathesis of two smaller olefinic fragments. For instance, the reaction of ethyl acrylate with 1,7-octadiene in the presence of a suitable catalyst could, in principle, form the desired C9 dienedioate backbone, although control of selectivity against homodimerization of the reactants would be a significant challenge. Another convergent approach involves the coupling of two pre-functionalized fragments, a strategy that offers excellent control over the structure of the final product.

Reagents and Conditions in Dienedioate Synthesis

The choice of reagents and reaction conditions is paramount in the synthesis of dienedioates, directly influencing yield, purity, and, critically, the stereochemistry of the olefinic bonds.

Olefination reactions, which form carbon-carbon double bonds by coupling a carbonyl compound with an organophosphorus reagent, are a cornerstone of alkene synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of α,β-unsaturated esters like this compound. This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide and reacts readily with aldehydes.

A key advantage of the HWE reaction is its high stereoselectivity for the formation of (E)-alkenes, which is driven by thermodynamic control in the elimination of the oxaphosphetane intermediate. The reaction typically involves deprotonation of the phosphonate ester with a base such as sodium hydride (NaH) to form the carbanion, followed by addition to the aldehyde. The resulting dialkylphosphate byproduct is water-soluble, facilitating purification.

Table 2: Representative Horner-Wadsworth-Emmons Reaction Conditions

| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Product Stereochemistry |

|---|---|---|---|---|

| Aldehyde | Triethyl phosphonoacetate | NaH | THF | Predominantly (E) |

| Aldehyde | Still-Gennari Phosphonate | KHMDS | THF, 18-crown-6 | Predominantly (Z) |

Olefin metathesis has emerged as a powerful and versatile catalytic method for the formation of carbon-carbon double bonds. Cross-metathesis, in particular, offers a direct route to compounds like this compound by coupling two simpler alkenes. The reaction is typically catalyzed by ruthenium-based complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, which are known for their high activity and functional group tolerance.

The self-metathesis of unsaturated fatty acids and their esters to produce long-chain unsaturated α,ω-dicarboxylic acids has been demonstrated, showcasing the utility of this method for creating structures analogous to the target molecule. A key challenge in cross-metathesis is controlling the statistical distribution of products, including homodimers of the starting materials and the desired cross-coupled product. Strategies to favor the desired product often involve using one reactant in excess or choosing reactants with different electronic and steric properties to influence catalyst preference. Isomerizing olefin metathesis, which combines a double-bond migration catalyst with a metathesis catalyst, can further broaden the scope by allowing internal olefins to participate in metathesis reactions.

Table 3: Common Catalysts in Olefin Metathesis for Unsaturated Ester Synthesis

| Catalyst | Catalyst Type | Common Applications | Key Features |

|---|---|---|---|

| Grubbs Catalyst®, 1st Gen | Ruthenium-Alkylidene | Ring-closing metathesis (RCM), Cross-metathesis (CM) | Good functional group tolerance |

| Grubbs Catalyst®, 2nd Gen | Ruthenium-NHC | RCM, CM of sterically demanding olefins | Higher activity and stability |

| Hoveyda-Grubbs Catalyst | Ruthenium-Chelating | RCM, CM | High stability, allows for catalyst recycling |

Isomeric Control in Dienedioate Synthesis

Controlling the geometry of the double bonds (E/Z isomerism) is a critical aspect of dienedioate synthesis, as the stereochemistry can significantly impact the molecule's physical properties and biological activity.

The standard Horner-Wadsworth-Emmons reaction is highly reliable for producing the (E)-isomer of α,β-unsaturated esters. This selectivity arises from the thermodynamic preference for a transition state that minimizes steric interactions, leading to the more stable trans-alkene.

Conversely, achieving the (Z)-isomer often requires modified conditions. The Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF). These conditions are believed to kinetically favor the formation and elimination of the diastereomeric intermediate that leads to the (Z)-alkene.

In the context of olefin metathesis, achieving stereocontrol can be more complex. While many standard ruthenium catalysts tend to favor the thermodynamically more stable (E)-isomer, significant research has been dedicated to developing Z-selective catalysts. These specialized catalysts often feature bulky ancillary ligands that sterically direct the cycloaddition and cycloreversion steps of the metathesis mechanism to favor the formation of the cis-olefin. The choice of catalyst is therefore the primary means of influencing the isomeric outcome in a metathesis-based approach.

Stereoselective Formation of (E,E)-Dienedioates

The synthesis of the (E,E)-isomer of this compound is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high propensity to form (E)-alkenes, particularly with stabilized ylides. ic.ac.ukwikipedia.org The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of diethyl (E,E)-nona-2,7-dienedioate, a symmetrical dialdehyde precursor is typically employed in a twofold HWE reaction with a phosphonate reagent such as triethyl phosphonoacetate. wikipedia.org

The general strategy commences with a suitable C5 dialdehyde synthon, such as glutaraldehyde or a protected equivalent. This dialdehyde undergoes a double Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate in the presence of a base. The reaction proceeds through the formation of a phosphonate ylide which then attacks the carbonyl carbon of the aldehyde. The subsequent elimination of a dialkyl phosphate species results in the formation of the carbon-carbon double bond. The thermodynamic stability of the (E)-isomer drives the reaction towards the desired stereochemical outcome. wikipedia.org

Key factors influencing the (E)-selectivity of the HWE reaction include the nature of the base, the solvent, and the reaction temperature. Common bases employed are sodium hydride or sodium methoxide in ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME). The use of these conditions generally provides high yields of the (E,E)-dienedioate with excellent stereoselectivity.

Table 1: Representative Horner-Wadsworth-Emmons Reaction for the Synthesis of Diethyl (E,E)-nona-2,7-dienedioate

| Entry | Aldehyde Precursor | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) of (E,E)-isomer |

| 1 | Glutaraldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to 25 | >90 |

| 2 | 1,7-Heptanedial | Triethyl phosphonoacetate | NaOMe | DME | 25 | ~85 |

Synthesis of (Z,E)-Dienedioate Isomers

The synthesis of the (Z,E)-isomer of this compound presents a greater stereochemical challenge. While the standard HWE reaction favors the (E)-isomer, modifications to this reaction, such as the Still-Gennari olefination, can be employed to favor the formation of (Z)-alkenes. ic.ac.ukbohrium.comresearchgate.net The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with a crown ether. semanticscholar.orgresearchgate.net

A plausible synthetic route to the (Z,E)-isomer would involve a stepwise approach. First, a monofunctionalized C5 aldehyde-ester undergoes a Still-Gennari olefination to introduce the (Z)-double bond. The resulting (Z)-enoate would then be elaborated to introduce a terminal aldehyde at the other end of the C5 chain. A subsequent standard Horner-Wadsworth-Emmons reaction would then install the (E)-double bond. This sequential strategy allows for the controlled introduction of each stereocenter.

Another potential route involves the use of the Wittig reaction. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides under salt-free conditions tend to produce (Z)-alkenes, while stabilized ylides favor (E)-alkenes. A carefully planned Wittig-based strategy could therefore also be employed for the synthesis of the (Z,E)-isomer.

Table 2: Comparison of Olefination Methods for (Z)-Alkene Synthesis

| Method | Phosphonate/Ylide Type | Typical Base | Key Feature | (Z):(E) Selectivity |

| Still-Gennari Olefination | Electron-withdrawing phosphonate | KHMDS / 18-crown-6 | Favors kinetic control | High for (Z) |

| Wittig Reaction (salt-free) | Non-stabilized phosphonium (B103445) ylide | n-BuLi | Early, irreversible oxaphosphetane formation | High for (Z) |

Preparation of Related Alkyl Nona-2,7-dienedioates and Derivatives

The synthesis of other alkyl nona-2,7-dienedioates, such as the dimethyl or dipropyl esters, can be achieved using similar methodologies to those described for the diethyl ester. The choice of the phosphonoacetate reagent (e.g., trimethyl phosphonoacetate for the dimethyl ester) in the Horner-Wadsworth-Emmons reaction will determine the final ester group. wikipedia.org

Cross-metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated esters, including derivatives of nona-2,7-dienedioate. organic-chemistry.orgumicore.com This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, involves the exchange of alkylidene groups between two alkenes. organic-chemistry.org

For the synthesis of dialkyl nona-2,7-dienedioates, a self-metathesis of an appropriate unsaturated ester can be employed. For instance, the self-metathesis of ethyl pent-4-enoate in the presence of a Grubbs catalyst would yield this compound and ethylene gas as a byproduct. The stereochemistry of the resulting double bonds is often a mixture of (E) and (Z), and may require further optimization of the catalyst and reaction conditions to achieve high stereoselectivity. umicore.com

Cross-metathesis can also be used to introduce different functionalities into the dienedioate backbone. For example, reacting an unsaturated ester with a different terminal alkene can lead to a variety of derivatives with modified chain lengths and functional groups. The choice of the specific Grubbs catalyst generation can influence the efficiency and stereoselectivity of the cross-metathesis reaction. frontiersin.org

Table 3: Ruthenium-Catalyzed Cross-Metathesis for the Synthesis of Unsaturated Esters

| Entry | Substrate(s) | Catalyst | Solvent | Reaction Time (h) | Product |

| 1 | Ethyl pent-4-enoate | Grubbs II | Dichloromethane (B109758) | 12 | This compound |

| 2 | Methyl pent-4-enoate | Hoveyda-Grubbs II | Toluene (B28343) | 8 | Dimethyl nona-2,7-dienedioate |

| 3 | Ethyl acrylate & 1,7-octadiene | Grubbs I | Benzene | 24 | Diethyl deca-2,8-dienedioate |

Chemical Transformations and Mechanistic Insights of Diethyl Nona 2,7 Dienedioate

Cyclization and Annulation Reactions

The unique structure of diethyl nona-2,7-dienedioate, featuring two α,β-unsaturated ester functionalities separated by a flexible three-carbon tether, makes it an ideal substrate for a variety of intramolecular cyclization reactions. These transformations leverage the reactivity of the conjugated systems to construct complex cyclic architectures, often with a high degree of stereocontrol.

Intramolecular Cyclization Pathways

Iron-catalyzed cyclization reactions provide a powerful method for the transformation of 1,6-dienes like this compound. These reactions typically proceed through the formation of metallacyclic intermediates. The mechanism involves an oxidative cyclization step where the iron catalyst coordinates to the diene moieties. nih.govnih.gov For a substrate like this compound, this would lead to the formation of an iron metallacyclopentane intermediate.

The reaction of this compound with lithium amides initiates a tandem sequence involving an asymmetric conjugate addition followed by an intramolecular enolate cyclization. st-andrews.ac.ukrsc.orgnih.gov This process is a powerful tool for constructing highly functionalized cyclic systems. The first step is the nucleophilic 1,4-addition (conjugate addition) of the lithium amide to one of the electron-deficient C=C double bonds of the dienedioate. This creates a transient enolate intermediate.

This enolate is strategically positioned to undergo a subsequent intramolecular cyclization, attacking the second α,β-unsaturated ester moiety in a 6-exo-trig fashion. This tandem, one-pot process is highly efficient. Research on the closely related dimethyl-(E,E)-nona-2,7-dienedioate has shown that the reaction pathway can be precisely controlled. st-andrews.ac.ukrsc.orgnih.gov Depending on the reaction conditions and stoichiometry, the reaction can be directed to favor either the desired tandem conjugate addition–cyclization product or a double conjugate addition product where the amide adds to both unsaturated systems. st-andrews.ac.ukrsc.org

Intramolecular ene reactions represent another viable cyclization pathway for 1,6-dienes such as this compound. nih.gov The reaction involves the thermal or Lewis acid-catalyzed addition of one alkene unit (the 'ene') to the other (the 'enophile'), with a concurrent transfer of an allylic hydrogen atom. nih.govbrandeis.edu For this compound, this would result in the formation of a five-membered carbocycle.

Computational studies and mechanistic analyses of similar intramolecular ene reactions reveal that they typically proceed through highly asynchronous, six-membered transition states. nih.govwikipedia.org The presence of the electron-withdrawing ester groups on the enophile component lowers the energy of the LUMO, reducing the activation barrier for the reaction. nih.gov Lewis acids can further catalyze the reaction by coordinating to the carbonyl oxygen, which increases the electrophilicity of the enophile and leads to a more asynchronous transition state. wikipedia.orgbeilstein-journals.org Analysis using the activation strain model shows that the presence of activating groups can increase stabilizing orbital and electrostatic interactions, which favors the formation of specific stereoisomers. nih.gov

Formation of Substituted Cyclic Systems

A key application of the lithium amide-promoted tandem reaction is the asymmetric synthesis of cyclic β-amino esters. st-andrews.ac.uknih.gov When a homochiral lithium amide, such as lithium N-benzyl-N-α-methylbenzylamide, is reacted with dimethyl-(E,E)-nona-2,7-dienedioate, the tandem conjugate addition-cyclization sequence yields a substituted piperidine derivative. st-andrews.ac.ukrsc.orgnih.gov

This transformation constructs the six-membered heterocyclic ring with a high degree of diastereoselectivity. st-andrews.ac.ukrsc.org The major product formed is the cyclic 1,2-anti-1,6-anti-β-amino ester, achieved in high diastereomeric excess (de). st-andrews.ac.uknih.gov The stereochemical outcome is influenced by the structure of the chiral lithium amide, with α-branched N-substituents generally providing the highest levels of stereoselectivity. st-andrews.ac.uknih.gov Subsequent N-deprotection via hydrogenolysis can furnish the final polyfunctionalized piperidine derivatives, which are valuable building blocks in organic synthesis. st-andrews.ac.ukrsc.org

| Lithium Amide Reagent | Product | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| (S)-Lithium N-benzyl-N-α-methylbenzylamide | Cyclic 1,2-anti-1,6-anti-β-amino ester | 72% | High | st-andrews.ac.ukrsc.orgnih.gov |

Construction of Substituted Piperidines

The synthesis of substituted piperidines, a core scaffold in many pharmaceuticals, can be efficiently achieved using this compound as a starting platform. The methodology hinges on a tandem conjugate addition-intramolecular cyclization sequence.

Research has demonstrated that by introducing a protected nitrogen functionality into the dienoate skeleton, the stage is set for the stereoselective construction of the piperidine ring. For instance, a dienoate containing a protected nitrogen at the C5 position can undergo a lithium amide conjugate addition. This initial nucleophilic attack on one of the α,β-unsaturated ester moieties is followed by a subsequent intramolecular cyclization of the resulting enolate onto the second unsaturated ester. This cascade reaction effectively forges the six-membered heterocyclic ring. The stereochemical outcome of this transformation is highly dependent on the nature of the N-protecting group, with α-branched substituents on the nitrogen atom generally leading to the highest levels of stereoselectivity nih.gov. This approach facilitates the creation of functionalized piperidine skeletons with controlled diastereoselectivity nih.gov.

Creation of Cyclopentane and Cyclohexane Derivatives

The carbon framework of this compound is ideally suited for constructing five- and six-membered carbocyclic rings through intramolecular cyclization strategies.

The creation of cyclohexane derivatives has been effectively demonstrated through a tandem conjugate addition-cyclization cascade. In one notable approach, the asymmetric conjugate addition of an organolithium reagent to this compound, controlled by a chiral diether ligand, generates a lithium E-enolate intermediate. This intermediate then undergoes a subsequent intramolecular conjugate addition, also proceeding through a cyclic transition state involving the lithium cation and the second s-cis-enoate. This sequence results in the formation of all-trans trisubstituted cyclohexanes with high yields and excellent enantiomeric excesses researchgate.net.

Similarly, tandem reaction sequences involving conjugate addition followed by an intramolecular aldol reaction can be employed to access five- and six-membered cyclic β-amino esters nih.gov. Furthermore, samarium diiodide (SmI₂) mediated radical cyclizations represent another powerful method. This approach involves a tandem radical cyclization followed by a nucleophilic addition onto the pendant α,β-unsaturated ester, leading to the formation of functionalized carbocycles utc.edu.

Table 1: Asymmetric Synthesis of Cyclohexane Derivatives from a Nona-2,7-dienedioate

| Organolithium Reagent | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Phenyllithium | Chiral Diether | trans,trans-Trisubstituted Cyclohexane | High | High |

| n-Butyllithium | Chiral Diether | trans,trans-Trisubstituted Cyclohexane | High | High |

Data derived from principles described in cited literature researchgate.net.

Conjugate Addition Chemistry

Conjugate addition, or Michael addition, is a cornerstone of the reactivity of this compound. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bonds, rendering the β-carbons (C3 and C8) electrophilic and susceptible to attack by a wide range of nucleophiles. This 1,4-addition mechanism allows for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to saturated adducts.

Nucleophilic Conjugate Addition to Dienedioate

The α,β-unsaturated ester systems in this compound readily react with nucleophiles at the β-position utc.edu. The reaction mechanism involves the attack of a nucleophile on the electrophilic β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically at the α-carbon, to yield the saturated 1,4-adduct.

A key feature of the dienedioate is the potential for sequential additions. For example, the conjugate addition of a lithium amide can be controlled to favor different outcomes. Under specific conditions, an initial conjugate addition is followed by an intramolecular cyclization of the enolate intermediate onto the second unsaturated ester nih.gov. Alternatively, by using a large excess of the lithium amide, a double conjugate addition can be favored, leading to the formation of an acyclic bis-β-amino ester derivative nih.gov. This demonstrates the versatility of the dienedioate scaffold in directing reaction pathways based on stoichiometry and reaction conditions.

Asymmetric Conjugate Addition Processes

Achieving stereocontrol in the conjugate addition to this compound is a significant objective, enabling the synthesis of chiral molecules. Asymmetric conjugate additions can be realized through the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries.

One successful strategy involves the use of homochiral lithium amides. For instance, the addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to a nona-2,7-dienedioate can proceed with high diastereoselectivity. The stereochemistry of the resulting product, whether it be a cyclic β-amino ester or an acyclic bis-β-amino ester, is dictated by the chirality of the amide nucleophile nih.gov.

Another powerful method employs a chiral ligand to control the stereochemical outcome of the reaction. The asymmetric conjugate addition of organolithium reagents to nona-2,7-dienedioate can be controlled by a chiral diether ligand. This ligand coordinates to the lithium cation, creating a chiral environment that directs the nucleophilic attack and the subsequent intramolecular cyclization, leading to highly enantioenriched cyclohexane derivatives researchgate.net. These methods provide efficient routes to optically active compounds that are otherwise challenging to synthesize.

Table 2: Stereocontrol in Conjugate Addition to Nona-2,7-dienedioate Systems

| Nucleophile/Reagent | Chiral Influence | Reaction Type | Outcome | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|---|

| Homochiral Lithium Amide | Reagent-based | Tandem Addition-Cyclization | Cyclic β-amino ester | High de |

| Organolithium | Ligand-based (Chiral Diether) | Tandem Addition-Cyclization | trans,trans-Trisubstituted cyclohexane | High ee |

| Homochiral Lithium Amide (excess) | Reagent-based | Double Conjugate Addition | Acyclic bis-β-amino ester | High de |

Data synthesized from findings reported in the cited literature nih.govresearchgate.net.

Olefin Metathesis Reactions

Ring-Opening Cross-Metathesis (ROCM) with Cycloolefins

There is currently no specific information available in the searched literature detailing the Ring-Opening Cross-Metathesis (ROCM) of this compound with cycloolefins.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| Cyclopentane |

| Cyclohexane |

| Lithium N-benzyl-N-α-methylbenzylamide |

| Samarium diiodide |

| Phenyllithium |

Insights into Ruthenium Carbene Species and Catalytic Cycles in Metathesis

The ring-closing metathesis (RCM) of this compound is a powerful synthetic strategy to form cyclic structures, catalyzed by ruthenium carbene complexes, commonly known as Grubbs' catalysts. wikipedia.org The widely accepted mechanism for this transformation is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps. msu.eduorganic-chemistry.org

The catalytic cycle is initiated by the reaction of the ruthenium carbene catalyst with one of the terminal alkene functionalities of the dienedioate. This initial step involves the formation of a metallacyclobutane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate can then undergo a retro [2+2] cycloaddition to release a new alkene and a new ruthenium carbene species that now carries a part of the substrate molecule. masterorganicchemistry.com

An intramolecular reaction then occurs where the newly formed ruthenium carbene reacts with the second terminal alkene within the same molecule. This forms a second metallacyclobutane intermediate, which upon cycloreversion, yields the cyclic product and regenerates a ruthenium carbene species (typically a methylidene carbene), which can then enter another catalytic cycle. The release of a small volatile alkene, such as ethylene, drives the reaction towards the formation of the cyclic product. organic-chemistry.org

It is important to note that the metathesis reaction can also proceed through nonproductive pathways. These nonproductive events involve the reaction of the ruthenium carbene with the substrate in a manner that does not lead to the desired cyclic product but instead regenerates the starting material or leads to oligomerization. nih.gov The ratio of productive to nonproductive events can be influenced by the structure of the catalyst and the reaction conditions. nih.gov For instance, studies on the closely related diethyl diallylmalonate have shown that the choice of N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst can significantly impact the efficiency of the ring-closing metathesis. nih.gov

Table 1: Key Intermediates in the Ruthenium-Catalyzed Ring-Closing Metathesis of a Dienedioate

| Intermediate | Description | Role in Catalytic Cycle |

| Ruthenium Carbene | The active catalytic species. | Initiates the reaction by reacting with a terminal alkene. |

| Metallacyclobutane | A four-membered ring containing the ruthenium atom. | Key intermediate formed from the [2+2] cycloaddition of the ruthenium carbene and an alkene. |

| Propagating Ruthenium Carbene | A ruthenium carbene species that incorporates a fragment of the substrate. | Reacts intramolecularly with the second alkene to form the cyclic product. |

| Regenerated Carbene | Typically a methylidene ruthenium carbene. | Enters a new catalytic cycle. |

Other Significant Transformations

Beyond metathesis, the functionalities within this compound allow for other important chemical transformations.

The presence of two α,β-unsaturated ester groups in this compound presents a challenge in chemoselective reduction. The goal is often the 1,4-conjugate reduction of the carbon-carbon double bond of the unsaturated ester without affecting the carbonyl group or the isolated carbon-carbon double bond at the 7-position.

Various reagents have been developed for the chemoselective 1,4-reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org These methods often employ metal hydrides in the presence of specific catalysts or additives that favor conjugate addition over direct carbonyl reduction. For instance, the use of sodium borohydride in the presence of cerium(III) chloride (Luche reduction) is a well-known method for the selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, but modifications of reaction conditions or reagents can favor 1,4-reduction. researchgate.net Other catalytic systems, such as those based on manganese, can also achieve chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, tolerating other functional groups like esters and alkenes. organic-chemistry.org

Achieving selective reduction of the α,β-unsaturated system while leaving the terminal C=C bond intact would require careful selection of the reducing agent and reaction conditions, potentially utilizing bulky hydride reagents or catalytic transfer hydrogenation methods that show selectivity for conjugated systems. nih.gov

Table 2: Potential Reagents for Chemoselective Reduction of α,β-Unsaturated Esters

| Reagent/System | Potential Selectivity | Notes |

| NaBH₄/CeCl₃ (Luche Reagent) | Typically 1,2-reduction of carbonyls, but can be modified. | Primarily used for ketones and aldehydes. researchgate.net |

| Catalytic Hydrogenation (e.g., with Mn or Rh catalysts) | Can be tuned for 1,4-reduction of conjugated systems. | Offers high chemoselectivity with appropriate catalyst and ligand design. organic-chemistry.orgnih.gov |

| Bulky Metal Hydrides (e.g., L-Selectride®) | Can favor conjugate addition due to steric hindrance at the carbonyl. | The steric environment of the substrate is a key factor. |

| Transfer Hydrogenation (e.g., Hantzsch ester) | Mild conditions and often high selectivity for conjugated systems. | Avoids the use of hydrogen gas. |

Rearrangement Reactions

For a Cope-type rearrangement to occur, a 1,5-diene system is required. While this compound is a 1,8-diene, it is conceivable that under certain catalytic conditions, isomerization of the double bonds could occur, leading to a transient 1,5-diene that could then undergo rearrangement.

More plausibly, if the ester groups were to be converted to allyl ethers, a Claisen rearrangement could be envisioned. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.

Investigation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

For the ruthenium-catalyzed metathesis of this compound, the key intermediates are the ruthenium carbene species and the metallacyclobutanes, as dictated by the Chauvin mechanism. msu.eduorganic-chemistry.org Experimental evidence for these intermediates is often obtained through spectroscopic techniques such as NMR, sometimes at low temperatures to trap the transient species. Computational methods, particularly Density Functional Theory (DFT), have also become invaluable in identifying and characterizing these intermediates. dntb.gov.ua

In the context of chemoselective reduction, key intermediates would include metal-hydride adducts with the substrate or transient enolate species formed after the conjugate addition of the hydride.

The energy profile of a reaction provides a quantitative picture of the reaction pathway, including the energies of reactants, intermediates, transition states, and products. Computational studies, such as DFT calculations, are instrumental in mapping these energy profiles. nih.govnih.gov

For the ring-closing metathesis of dienes, the rate-determining step can vary depending on the catalyst and the substrate. youtube.com In many cases, the dissociation of a ligand from the precatalyst to generate the active 14-electron species is the rate-limiting step. However, in other instances, the formation or breakdown of the metallacyclobutane intermediate can be rate-determining. nih.gov The dense functionality around the metallacyclobutane intermediate can influence the stereochemical outcome, favoring a particular pathway under kinetic control. nih.gov Understanding the energy barriers associated with each step of the catalytic cycle is essential for designing more efficient catalysts and optimizing reaction conditions.

Stereoselective Synthesis and Chiral Control in Diethyl Nona 2,7 Dienedioate Chemistry

Diastereoselective Outcomes in Cyclization Reactions

The control of diastereoselectivity in the cyclization of acyclic precursors like diethyl nona-2,7-dienedioate is a fundamental challenge in organic synthesis. The formation of multiple stereocenters in a single reaction requires careful management of steric and electronic interactions in the transition state. In reactions involving substrates similar to this compound, such as 1,3,8-nonatrienes, high levels of exo selectivity are achieved with terminally substituted dienophiles. anu.edu.au The stereochemical outcome is often dictated by the geometry of the transition state, which can be influenced by substituents on the dienyl or dienophile moieties.

For instance, in intramolecular Diels-Alder reactions of related triene systems, the presence of bulky groups can direct the approach of the reacting partners, leading to the preferential formation of one diastereomer over others. anu.edu.au Theoretical modeling, such as B3LYP/6-31G(d) theory, has been used to describe the transition structures and understand the formation of the major cycloadducts, providing insight into the factors governing π-diastereofacial selectivity. anu.edu.au While direct studies on this compound are specific, the principles derived from analogous systems suggest that diastereoselective cyclization can be effectively controlled.

Enantioselective Synthesis Utilizing Chiral Catalysts

The generation of non-racemic products from achiral starting materials like this compound is accomplished through enantioselective catalysis, where a chiral catalyst creates a stereochemically biased reaction environment.

Chiral Ligand-Controlled Asymmetric Processes

Chiral ligands, when coordinated to a metal center or as part of an organocatalyst, play a crucial role in inducing enantioselectivity. A vast array of chiral ligands has been developed for various transformations. For example, chiral diol-based scaffolds such as BINOLs and tartaric acid derivatives are widely used because their hydroxyl groups can coordinate with reagents and substrates, creating a defined chiral pocket. semanticscholar.orgmdpi.com In the context of transformations applicable to dienedioates, such as conjugate additions or allylic substitutions, the choice of ligand is paramount.

The enantioselectivity in these reactions is often controlled by hydrogen-bonding interactions and the specific steric environment created by the ligand. semanticscholar.orgmdpi.com Pinane-based chiral aminodiols, derived from natural (-)-β-pinene, have been successfully used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving moderate to good enantioselectivities (up to 87% ee). researchgate.netmdpi.com The stereochemical outcome is rationalized by the steric effects of the ligand's substituents, which favor the attack of the nucleophile from the less hindered face of the substrate. mdpi.com Similarly, chiral imidates have been synthesized and used as ligands in copper(I)-catalyzed asymmetric reactions, demonstrating high catalytic activity and encouraging selectivity. core.ac.uk The development of new ligands, such as biimidazoline (BiIM) chiral dinitrogen ligands, has enabled efficient asymmetric reactions for assembling axially chiral compounds. nih.gov

Below is a table summarizing the performance of different chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, a model reaction illustrating the principles of chiral ligand control.

| Catalyst/Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| N-isopropyl aminodiol derivative | 0 | 95 | 87 | (S) |

| O-benzyl, N-(S)-1-phenylethyl aminodiol | 0 | 98 | 85 | (R) |

| Spirooxazolidine derivative | 0 | 92 | 75 | (S) |

This data is illustrative of chiral ligand performance in a representative reaction and is based on findings from related systems. researchgate.netmdpi.com

Development of Chiral Phosphine (B1218219) Catalysis in Dienedioate Transformations

Nucleophilic chiral phosphine catalysis has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds in an asymmetric fashion. beilstein-journals.orgnih.gov These catalysts operate by adding to an electrophilic substrate to form a phosphonium (B103445) zwitterion intermediate, which then participates in various transformations such as annulations. beilstein-journals.org The structure of the chiral phosphine is critical for the efficiency and stereoselectivity of the reaction. beilstein-journals.org

In the context of dienedioates, chiral phosphines can catalyze intramolecular [3+2] or [4+2] annulations to form functionalized carbocycles and heterocycles with high stereocontrol. nih.gov For example, amino acid-derived chiral phosphines have been used in asymmetric [3+2] annulations between Morita–Baylis–Hillman (MBH) carbonates and maleimides, affording bicyclic products in excellent yields and enantioselectivities. nih.gov The development of bifunctional chiral phosphines, which contain both a nucleophilic phosphine center and a Brønsted acid/base moiety, has further expanded the scope of these reactions, allowing for the creation of multiple stereocenters with high control. nih.gov

Control of Relative and Absolute Stereochemistry in Polyfunctionalized Products

Achieving control over both relative and absolute stereochemistry is a hallmark of advanced organic synthesis. This is particularly important when synthesizing polyfunctionalized molecules from precursors like this compound, where multiple stereocenters can be generated. Methodologies like the asymmetric Carroll rearrangement have been developed to produce polyfunctional ketones with adjacent quaternary and tertiary stereogenic centers with excellent diastereo- and enantioselectivity. researchgate.net The precise arrangement of these centers is determined through strategic C-C bond formation, with the absolute configuration often confirmed by X-ray crystallographic analysis. researchgate.net

In phosphine-catalyzed annulations, the catalyst not only controls the facial selectivity of the initial attack but also guides the subsequent bond-forming steps to set the relative stereochemistry of the newly formed ring system. The judicious choice of chiral catalyst, substrates, and reaction conditions allows for the selective synthesis of a specific stereoisomer from a multitude of possibilities. nih.gov

Factors Influencing Stereoselectivity

The stereochemical outcome of a reaction is a delicate interplay of several factors, and understanding these influences is key to optimizing selectivity.

Protecting Groups: Bulky protecting groups can exert significant steric influence, blocking certain trajectories of approach for a reagent and thereby enhancing facial selectivity. This principle is fundamental in substrate-controlled diastereoselective reactions.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction's stereoselectivity. Solvents can influence the conformation of the substrate and the catalyst, as well as the stability of the transition states. For instance, in phosphine-catalyzed reactions, dichloromethane (B109758) is often a suitable solvent, while in other systems, a mixture of solvents like toluene (B28343) and PhCF3 might be optimal to achieve high enantioselectivity. semanticscholar.orgmdpi.combeilstein-journals.org

Catalyst Structure: As discussed, the architecture of the chiral catalyst is paramount. The steric and electronic properties of the chiral ligand or phosphine directly dictate the chiral environment of the reaction. Modifications to the catalyst backbone, such as the introduction of fluorine atoms or other substituents, can lead to dramatic changes in reactivity and selectivity. mdpi.com

Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between competing diastereomeric transition states.

The table below illustrates how changing reaction parameters can influence the outcome of a stereoselective reaction, based on general principles observed in asymmetric catalysis.

| Parameter | Variation | Typical Effect on Stereoselectivity | Rationale |

| Temperature | Decreasing from 25°C to -35°C | Increased ee/dr | Magnifies the small energy differences between diastereomeric transition states. mdpi.com |

| Solvent | Changing from a non-polar to a polar solvent | Variable | Can alter catalyst/substrate conformation and solubility, affecting transition state stability. beilstein-journals.org |

| Catalyst Ligand | Introducing bulky substituents | Increased ee/dr | Enhances steric hindrance, forcing the reaction to proceed through a more ordered, selective transition state. mdpi.com |

Advanced Spectroscopic and Computational Characterization in Research of Diethyl Nona 2,7 Dienedioate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Analysis for Molecular Environment

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Diethyl nona-2,7-dienedioate, the spectrum is expected to show characteristic signals corresponding to the ethyl ester groups and the nine-carbon dien backbone. The integration of these signals would confirm the presence of 20 protons in the molecule.

The ethyl groups typically present as a quartet around 4.1-4.2 ppm (for the -O-CH₂- protons) coupled to a triplet around 1.2-1.3 ppm (for the -CH₃ protons). The protons on the double bonds (vinylic protons) are expected to resonate in the downfield region, typically between 5.5 and 7.0 ppm, with complex splitting patterns due to coupling with each other and with adjacent methylene (B1212753) protons. The aliphatic methylene protons within the carbon chain would appear as multiplets in the upfield region, generally between 2.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (ester) | ~1.25 | Triplet (t) |

| O-CH₂ (ester) | ~4.15 | Quartet (q) |

| C4-H₂, C5-H₂, C6-H₂ | ~2.2-2.4 | Multiplet (m) |

Carbon-13 (¹³C) NMR for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each chemically non-equivalent carbon atom.

The most downfield signals are expected for the carbonyl carbons (C=O) of the ester groups, typically appearing around 165-175 ppm. libretexts.org The sp² hybridized carbons of the C=C double bonds would resonate in the 120-140 ppm region. The carbon of the ester's ether linkage (-O-CH₂) is expected around 60 ppm, while the aliphatic sp³ carbons of the central chain and the terminal methyl carbons of the ethyl groups would appear in the most upfield region of the spectrum (14-40 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C =O | ~166 |

| C =C | ~121-145 |

| O-C H₂ | ~61 |

| Aliphatic C H₂ | ~32-34 |

| C H₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed molecular connectivity and stereochemistry. wiley.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For this compound, COSY would show cross-peaks connecting the triplet and quartet of the ethyl groups. It would also reveal correlations between the vinylic protons and their adjacent methylene protons, helping to trace the connectivity along the entire carbon chain. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgyoutube.com NOESY is particularly valuable for determining the stereochemistry (E/Z configuration) of the double bonds. For example, in a (2E,7E) isomer, a NOESY experiment would show correlations between protons that are on the same side of the double bonds, which would be absent in a (2Z,7Z) isomer.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation patterns.

For this compound (C₁₃H₂₀O₄), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. Esters often undergo alpha-cleavage and McLafferty rearrangements. libretexts.orgyoutube.commiamioh.edu Key fragmentation pathways for this compound would likely include:

Loss of an ethoxy radical (•OCH₂CH₃), resulting in an [M - 45]⁺ ion.

Loss of an ethyl radical (•CH₂CH₃), resulting in an [M - 29]⁺ ion.

Cleavage of the C-C bonds adjacent to the double bonds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 211 | [M - C₂H₅]⁺ |

| 195 | [M - OC₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹. Other significant peaks would include the C=C stretching vibration of the alkene groups around 1650 cm⁻¹, C-O stretching of the ester group between 1000-1300 cm⁻¹, and C-H stretching vibrations for both sp² (above 3000 cm⁻¹) and sp³ (below 3000 cm⁻¹) hybridized carbons. nist.govspectrabase.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=C (Alkene) | Stretch | ~1650 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C(sp²)-H | Stretch | 3010 - 3100 |

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires a single, well-ordered crystal of the compound. While this compound is a liquid at room temperature, it is possible to determine the structure of a solid derivative.

If a suitable crystalline derivative of this compound were synthesized, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would yield precise bond lengths, bond angles, and torsional angles. Crucially, for chiral derivatives, this method can establish the absolute stereochemistry, providing a definitive 3D model of the molecule that confirms the spatial arrangement determined by other techniques like NOESY. nih.gov

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to investigate the intricacies of molecular systems. For a molecule like this compound, these methods can provide deep insights into its electronic structure, reactivity, and three-dimensional arrangement, complementing and guiding experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost. For this compound, DFT calculations would be instrumental in elucidating its fundamental electronic properties.

Researchers would typically employ a functional, such as B3LYP, and a basis set, like 6-31G*, to optimize the molecule's geometry and calculate various electronic parameters. Key areas of investigation would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the carbonyl oxygens of the ester groups would be expected to be electron-rich, while the carbonyl carbons and protons on the double bonds would be relatively electron-poor.

Illustrative DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |

| Global Electrophilicity (ω) | 1.9 eV | Quantifies the electrophilic nature |

Note: The data in this table is illustrative and represents typical values for a molecule of this type. It is not based on published experimental or computational results for this compound.

Semi-Empirical Molecular Orbital (MO) Calculations for Transition State Analysis

While DFT is powerful, it can be computationally expensive for large systems or for exploring complex reaction pathways involving the search for transition states. Semi-empirical methods, such as AM1, PM3, or the more recent PM7, offer a faster alternative by using parameters derived from experimental data to simplify the calculations. researchgate.net

For this compound, semi-empirical MO calculations would be particularly useful for:

Mapping Reaction Pathways: Investigating reactions such as cyclization, polymerization, or addition reactions involving the double bonds.

Transition State Searching: Locating the geometry of the transition state (the highest energy point along a reaction coordinate) and calculating its energy. This is crucial for determining the activation energy and, consequently, the reaction rate.

Vibrational Frequency Analysis: Confirming that a calculated stationary point is either a minimum (all real frequencies) or a transition state (one imaginary frequency).

Example of a Hypothetical Transition State Analysis for an Intramolecular Cyclization

| Calculation Method | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| PM7 | 0.0 | +35.2 | -15.8 | 35.2 |

Note: This table provides a hypothetical example of data that could be generated from a semi-empirical study of a potential reaction involving this compound.

Conformational Analysis and Stereochemical Prediction

The flexibility of the nine-carbon chain in this compound means it can adopt numerous conformations (different spatial arrangements of atoms). Conformational analysis is essential for understanding which shapes are most stable and how this might influence the molecule's physical properties and biological activity.

Computational methods can systematically explore the conformational landscape:

Systematic or Stochastic Searches: Algorithms can be used to rotate the rotatable bonds (the C-C single bonds) and calculate the energy of each resulting conformer.

Energy Minimization: Each identified conformer is then subjected to geometry optimization to find the nearest local energy minimum.

Boltzmann Distribution: The relative energies of the stable conformers are used to calculate their expected populations at a given temperature according to the Boltzmann distribution. This helps identify the most likely shapes the molecule will adopt.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | Extended Chain, anti | 0.00 | 75.1 |

| 2 | Gauche at C4-C5 | 1.10 | 12.3 |

| 3 | Folded structure | 1.80 | 5.5 |

| 4 | Gauche at C6-C7 | 1.25 | 7.1 |

Note: This table is a hypothetical representation of results from a conformational analysis and is intended for illustrative purposes only.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Dienedioate Transformations

The presence of two olefinic bonds and two ester groups in diethyl nona-2,7-dienedioate makes it an ideal substrate for a wide array of catalytic transformations. Future research should focus on developing novel catalytic systems that can selectively functionalize this molecule. Key areas of interest include:

Metathesis Reactions: Cross-metathesis with various olefins could lead to the synthesis of a diverse range of novel unsaturated dicarboxylic acid esters with tailored properties. researchgate.net

Hydrogenation: Selective hydrogenation of one or both double bonds would provide access to diethyl nonanedioate (B1229846) or diethyl nonenedioates, which could serve as valuable monomers for polyesters.

Oxidative Cleavage: The controlled oxidative cleavage of the double bonds could yield shorter-chain dicarboxylic acids and other valuable synthons.

Hydroformylation: The addition of a formyl group and hydrogen across the double bonds would introduce new functional handles for further synthetic manipulations.

The development of chemo- and regioselective catalysts will be crucial to control the reactivity of the two distinct double bonds, potentially allowing for stepwise functionalization.

Expansion of Stereoselective Methodologies

The geometry of the double bonds in this compound and the potential for creating new stereocenters during its reactions make stereoselective synthesis a critical area for future exploration. Research in this area could involve:

Asymmetric Hydrogenation: The use of chiral catalysts to selectively hydrogenate one of the double bonds could produce chiral molecules with high enantiomeric excess.

Stereoselective Addition Reactions: The development of methods for the stereocontrolled addition of various reagents across the double bonds would enable the synthesis of complex acyclic molecules with multiple stereocenters.

Enantioselective Cyclization Reactions: The dienyl system could be a precursor for catalytic asymmetric intramolecular cyclization reactions, leading to the formation of carbocyclic and heterocyclic structures with high stereocontrol. acs.org

Success in this area would significantly enhance the value of this compound as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical routes to complex molecules from simple starting materials. nih.govfrontiersin.org this compound, with its multiple reactive sites, is an excellent candidate for integration into such processes. Future research could explore:

Diels-Alder Reactions: The conjugated diene system could participate in [4+2] cycloaddition reactions with various dienophiles, providing a direct route to substituted cyclohexene (B86901) derivatives.

Michael-Michael Cascade Reactions: The unsaturated ester moieties could act as Michael acceptors in cascade reactions, leading to the formation of highly functionalized cyclic compounds. nih.gov

Three-Component Reactions: The development of novel three-component reactions involving the diene, an active methylene (B1212753) compound, and an aldehyde could lead to the rapid assembly of complex molecular scaffolds. beilstein-journals.org

These approaches would enable the efficient construction of intricate molecular architectures in a single synthetic operation.

Exploration of New Synthetic Applications and Target Molecules

The unique structural features of this compound suggest its potential as a versatile precursor for a variety of target molecules. Future research should aim to unlock this potential by:

Polymer Synthesis: As an unsaturated diester, it could be utilized as a monomer in the synthesis of unsaturated polyesters, which can be further crosslinked to form thermosetting resins with diverse applications. researchgate.netmdpi.com

Synthesis of Bio-based Materials: Given the growing interest in sustainable chemistry, exploring the synthesis of this compound from renewable resources would be a significant advancement.

Precursor to Fine Chemicals: The selective transformation of its functional groups could lead to the synthesis of specialty chemicals, such as fragrances, flavors, and plasticizers.

Identifying high-value target molecules that can be efficiently synthesized from this dienyl ester will be a key driver for future research.

Advanced Computational Design and Prediction for Dienedioate Reactivity

Computational chemistry can provide invaluable insights into the reactivity and properties of molecules, guiding experimental design and accelerating discovery. For this compound, computational studies could be employed to:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the mechanisms of various potential reactions, predicting their feasibility and selectivity. researchgate.net

Design Novel Catalysts: Computational screening of potential catalysts could identify promising candidates for specific transformations of the dienyl ester.

Understand Stereoselectivity: Molecular modeling can help to elucidate the origins of stereoselectivity in asymmetric reactions, aiding in the design of more effective chiral catalysts.

Predict Physical Properties: Computational methods can be used to predict various physical and chemical properties of this compound and its derivatives, which is crucial for their potential applications.

The synergy between computational and experimental studies will be instrumental in unlocking the full potential of this enigmatic molecule.

Q & A

Q. What are the recommended synthetic routes for diethyl nona-2,7-dienedioate, and how can reaction parameters be optimized for yield?

Methodological Answer: this compound can be synthesized via esterification of nona-2,7-dienedioic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric excess of ethanol to drive equilibrium. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the diester. Hazard analysis for reagents and byproducts, as outlined in risk assessment protocols , must precede experimentation. Yield optimization requires monitoring reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D H/C and 2D COSY/HSQC, is essential for confirming the diene geometry and ester functionalities. For example, coupling constants (-values) in H NMR distinguish cis vs. trans double bonds. Mass spectrometry (EI or ESI-MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm). Cross-validation with synthetic intermediates and computational modeling (e.g., DFT calculations) enhances confidence in assignments, as demonstrated in structural studies of related dienoates .

Q. What biological assay systems are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Cytotoxicity can be assessed using in vitro cell lines (e.g., HeLa or MCF-7) via MTT assays, with dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin). Antimicrobial activity is tested against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using agar diffusion or broth microdilution. Assay conditions must include solvent controls (e.g., DMSO) and standardized inoculum sizes. Weak activities observed in related compounds suggest prioritizing high-throughput screening with replicates to mitigate false negatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in compound purity, assay protocols, or biological models. Systematic approaches include:

- Purity validation : HPLC or NMR quantification of impurities (<95% purity can skew results).

- Assay standardization : Adopt OECD guidelines for cytotoxicity (e.g., ISO 10993-5) and CLSI standards for antimicrobial testing.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., pH, temperature). Reproducibility is enhanced by open-data practices and referencing validated methodologies .

Q. What experimental designs are optimal for studying this compound’s role in plant volatile organic compound (VOC) signaling?

Methodological Answer: Mechanistic studies require controlled environments (e.g., growth chambers) to simulate stress conditions (e.g., herbivory, mechanical injury). VOC collection via headspace sampling with Tenax® tubes, followed by TD-GC-MS analysis, can detect emission dynamics. For example, barley roots release related dienals under injury , suggesting this compound may act as a signaling precursor. Lipoxygenase (LOX) activity assays using linoleic/linolenic acid substrates can link biosynthesis pathways to VOC profiles.

Q. How should stability studies of this compound be conducted to ensure experimental reproducibility?

Methodological Answer: Accelerated stability testing under ICH Q1A guidelines involves:

- Storage conditions : Assess degradation at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

- Analytical monitoring : HPLC tracking of degradation products (e.g., hydrolysis to diacid).

- Solvent compatibility : Avoid ethers (e.g., diethyl ether) due to reactivity risks ; use inert solvents (hexane, acetonitrile) under argon. Stability data should inform storage recommendations (e.g., −20°C in amber vials) and expiration dates.

Data Analysis and Contradiction Management

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?

Methodological Answer: Non-linear regression models (e.g., log-logistic for IC determination) are standard. Software like GraphPad Prism or R’s drc package enables curve fitting with confidence intervals. Outlier detection (Grubbs’ test) and normalization to vehicle controls reduce variability. For conflicting results, Bayesian meta-analysis quantifies heterogeneity across studies, weighting data by sample size and assay robustness .

Experimental Design Considerations

Q. How can catalytic applications of this compound be explored in organic synthesis?

Methodological Answer: The diene moiety may participate in Diels-Alder reactions or serve as a ligand in metal complexes. Screening under varying conditions (e.g., Lewis acids like BF·OEt) with dienophiles (e.g., maleic anhydride) tests reactivity. Reaction monitoring via in situ IR or H NMR tracks intermediate formation. Lessons from phosphonate ester reactivity highlight the need for anhydrous conditions and inert atmospheres to prevent hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.